molecular formula C20H19FN2O6 B3933493 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-FLUOROPHENYL)CARBAMOYL]BUTANOATE

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-FLUOROPHENYL)CARBAMOYL]BUTANOATE

Cat. No.: B3933493
M. Wt: 402.4 g/mol
InChI Key: AWSGTNHKAHAWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-FLUOROPHENYL)CARBAMOYL]BUTANOATE is a complex organic compound that features both nitro and fluorophenyl groups

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(4-fluoroanilino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O6/c1-13-5-6-14(11-17(13)23(27)28)18(24)12-29-20(26)4-2-3-19(25)22-16-9-7-15(21)8-10-16/h5-11H,2-4,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSGTNHKAHAWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-FLUOROPHENYL)CARBAMOYL]BUTANOATE typically involves multiple steps, starting with the preparation of the nitrophenyl and fluorophenyl intermediates. These intermediates are then subjected to esterification and carbamoylation reactions under controlled conditions to form the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-FLUOROPHENYL)CARBAMOYL]BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted phenyl compounds.

Scientific Research Applications

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-FLUOROPHENYL)CARBAMOYL]BUTANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-FLUOROPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-FLUOROPHENYL)CARBAMOYL]BUTANOATE is unique due to the presence of both nitro and fluorophenyl groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-FLUOROPHENYL)CARBAMOYL]BUTANOATE
Reactant of Route 2
Reactant of Route 2
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-FLUOROPHENYL)CARBAMOYL]BUTANOATE

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